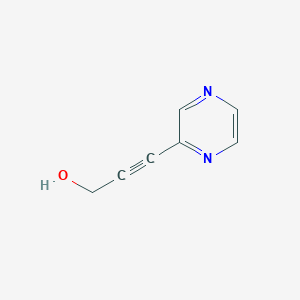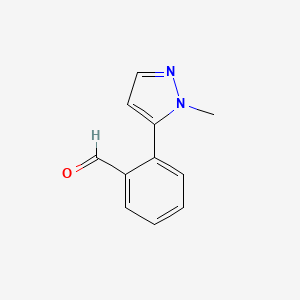![molecular formula C11H14N2O3 B1426895 (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol CAS No. 1568191-65-0](/img/structure/B1426895.png)
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
Vue d'ensemble
Description
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organocatalytic Applications
- Catalysis in Asymmetric Michael Addition : A derivative of a new chiral organocatalyst, closely related to (3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol, effectively catalyzed asymmetric Michael addition reactions with excellent enantioselectivities (Cui Yan-fang, 2008).
Synthesis and Characterization
- Pyrrolidine Chemistry and Synthesis : A study highlighted the significance of pyrrolidines in medicine and industry, for applications like dyes or agrochemical substances. A specific reaction demonstrated the synthesis of a single product closely related to the target compound (Magdalena Żmigrodzka et al., 2022).
- Stereoselective Synthetic Processes : A paper described the development of a stereoselective process for the preparation of a key intermediate closely related to this compound, vital for the production of an antibiotic (T. Fleck et al., 2003).
Application in Medicinal Chemistry
- Calcium Antagonist Stereoselectivity : A study synthesized enantiomers of a compound similar to the target molecule, evaluating their binding affinity and vasodilating activity. The study provides insights into the stereoselectivity of antagonism in nifedipine derivatives (K. Tamazawa et al., 1986).
Catalysis and Structural Chemistry
- Enantioselective Catalysis and Structural Studies : Research focused on the preparation and structural chemistry of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, providing insights into the application of these compounds in asymmetric Grignard cross-coupling reactions (U. Nagel, H. Nedden, 1997).
Pharmacological Research
- Synthesis of Reduction-Resistant Spin Labels : A study reported the synthesis of a reduction-resistant analog of a compound related to this compound, which has applications in magnetic resonance spectroscopy and imaging in biomedical research (S. Dobrynin et al., 2021).
Propriétés
IUPAC Name |
(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWGWDXLPFRKT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)






